molecular formula C15H27N5O B6754029 1-(1-methyltriazol-4-yl)-N-[(4-piperidin-1-yloxan-4-yl)methyl]methanamine

1-(1-methyltriazol-4-yl)-N-[(4-piperidin-1-yloxan-4-yl)methyl]methanamine

Cat. No.: B6754029
M. Wt: 293.41 g/mol
InChI Key: SCXWPWPWJHMYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-methyltriazol-4-yl)-N-[(4-piperidin-1-yloxan-4-yl)methyl]methanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a piperidine ring, and an oxane ring, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

1-(1-methyltriazol-4-yl)-N-[(4-piperidin-1-yloxan-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N5O/c1-19-12-14(17-18-19)11-16-13-15(5-9-21-10-6-15)20-7-3-2-4-8-20/h12,16H,2-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXWPWPWJHMYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CNCC2(CCOCC2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyltriazol-4-yl)-N-[(4-piperidin-1-yloxan-4-yl)methyl]methanamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.

    Piperidine Ring Formation: The piperidine ring is often synthesized via a reductive amination reaction involving a ketone and an amine.

    Oxane Ring Incorporation: The oxane ring can be introduced through an etherification reaction, where an alcohol reacts with an alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(1-methyltriazol-4-yl)-N-[(4-piperidin-1-yloxan-4-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(1-methyltriazol-4-yl)-N-[(4-piperidin-1-yloxan-4-yl)methyl]methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-methyltriazol-4-yl)-N-[(4-piperidin-1-yloxan-4-yl)methyl]methanamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The piperidine and oxane rings may enhance the compound’s binding affinity and specificity. This compound can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-methyltriazol-4-yl)-N-[(4-piperidin-1-yl)ethyl]methanamine
  • 1-(1-methyltriazol-4-yl)-N-[(4-piperidin-1-yloxan-4-yl)ethyl]methanamine

Uniqueness

1-(1-methyltriazol-4-yl)-N-[(4-piperidin-1-yloxan-4-yl)methyl]methanamine stands out due to its unique combination of triazole, piperidine, and oxane rings

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.